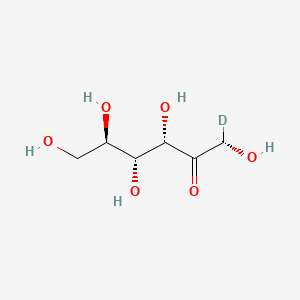
D-Fructose-d-2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Fructose-d-2: is a ketohexose, a type of simple sugar, and is one of the most important monosaccharides in nature. It is commonly found in many fruits, honey, and root vegetables. This compound is known for its high sweetness and is often used as a sweetener in various food products. It is also a key component in the metabolism of carbohydrates in living organisms.
準備方法
Synthetic Routes and Reaction Conditions
D-Fructose-d-2 can be synthesized through several methods, including chemical and enzymatic processes. One common method involves the isomerization of D-glucose using glucose isomerase. This enzyme catalyzes the conversion of D-glucose to D-fructose under specific conditions, such as a pH range of 7.0 to 8.0 and a temperature range of 55°C to 60°C .
Industrial Production Methods
In industrial settings, this compound is primarily produced from corn starch through a multi-step process. The starch is first hydrolyzed to produce D-glucose, which is then isomerized to D-fructose using glucose isomerase.
化学反応の分析
Types of Reactions
D-Fructose-d-2 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to produce 5-hydroxymethylfurfural (5-HMF) in the presence of acid catalysts.
Reduction: It can be reduced to form sugar alcohols such as sorbitol.
Isomerization: This compound can be isomerized to D-glucose under basic conditions.
Common Reagents and Conditions
Oxidation: Acid catalysts such as sulfuric acid or hydrochloric acid are commonly used.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Isomerization: Basic conditions using reagents like sodium hydroxide.
Major Products Formed
Oxidation: 5-Hydroxymethylfurfural (5-HMF)
Reduction: Sorbitol
Isomerization: D-Glucose
科学的研究の応用
D-Fructose-d-2 has numerous applications in scientific research:
Biology: Studied for its role in carbohydrate metabolism and its effects on cellular processes.
Industry: Widely used in the food industry as a sweetener and in the production of high-fructose corn syrup.
作用機序
D-Fructose-d-2 exerts its effects through various molecular pathways. In carbohydrate metabolism, it is phosphorylated by fructokinase to form fructose-1-phosphate, which is then further metabolized to produce energy. This process involves several enzymes, including aldolase B and triokinase . Additionally, this compound can be converted to D-glucose through isomerization, which is catalyzed by glucose isomerase .
類似化合物との比較
D-Fructose-d-2 is similar to other hexoses such as D-glucose and D-galactose. it is unique in its structure as a ketohexose, whereas D-glucose and D-galactose are aldohexoses . This structural difference results in distinct chemical properties and reactivity. For example, this compound is more reactive in certain oxidation reactions compared to D-glucose .
List of Similar Compounds
D-Glucose: An aldohexose commonly found in nature and a primary source of energy for cells.
D-Galactose: An aldohexose that is a component of lactose and is important in the synthesis of glycoproteins and glycolipids.
D-Mannose: An aldohexose involved in glycosylation processes in cells.
特性
分子式 |
C6H12O6 |
|---|---|
分子量 |
181.16 g/mol |
IUPAC名 |
(1S,3S,4R,5R)-1-deuterio-1,3,4,5,6-pentahydroxyhexan-2-one |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6-/m1/s1/i2D/t2-,3+,5+,6+/m0 |
InChIキー |
BJHIKXHVCXFQLS-BRYCSXPHSA-N |
異性体SMILES |
[H][C@]([2H])(C(=O)[C@H]([C@@H]([C@@H](CO)O)O)O)O |
正規SMILES |
C(C(C(C(C(=O)CO)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


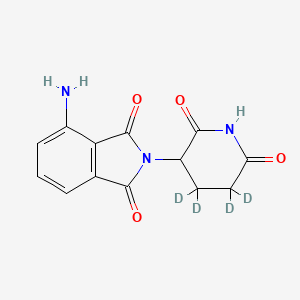
![1-O-[beta-D-Xylopyranosyl-(1-6)-beta-D-glucopyranosyl]-8-hydroxy-3,7-dimethoxyxanthone](/img/structure/B12393271.png)
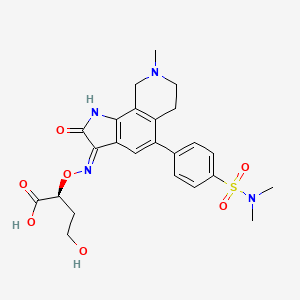
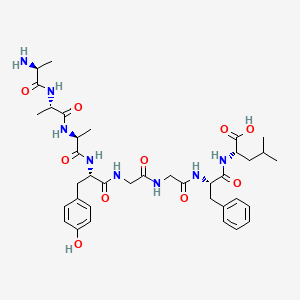
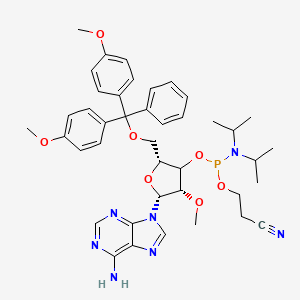
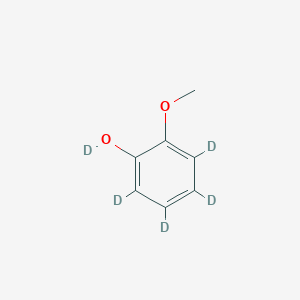
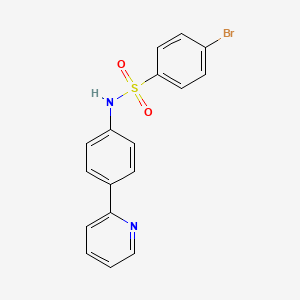
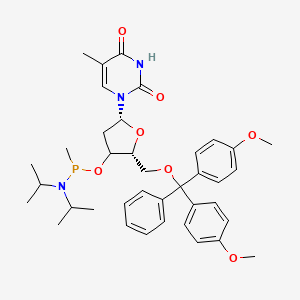
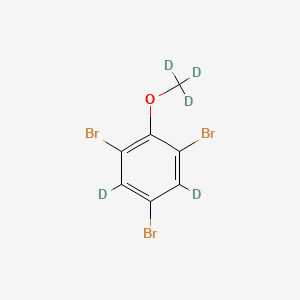
![5,7-dihydroxy-2-[1-hydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexa-2,5-dien-1-yl]chromen-4-one](/img/structure/B12393329.png)
![(2R,4S,5R)-5-(hydroxymethyl)-2-[6-[(4-methoxyphenyl)methylamino]purin-9-yl]-3-methyloxolane-3,4-diol](/img/structure/B12393333.png)
![[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12393334.png)
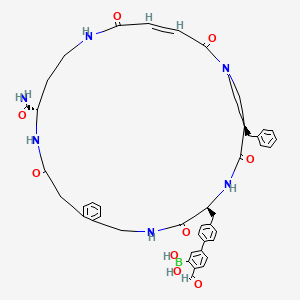
![1-[(2R)-4-hydroxy-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12393353.png)
